2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile

Parallel synthesis Automated weighing Solid dispensing

2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1516806-30-6, molecular formula C₇H₂F₄N₂, molecular weight 190.10 g/mol) is a fluorinated heterocyclic building block belonging to the trifluoromethylpyridine (TFMP) class. Its substitution pattern—a fluorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a carbonitrile group at the 3-position—positions this compound at the intersection of agrochemical and pharmaceutical intermediate chemistry, where TFMP derivatives constitute over 50% of fluorinated pesticides launched in the past two decades and appear in multiple marketed pharmaceuticals.

Molecular Formula C7H2F4N2
Molecular Weight 190.10 g/mol
CAS No. 1516806-30-6
Cat. No. B6619643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
CAS1516806-30-6
Molecular FormulaC7H2F4N2
Molecular Weight190.10 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C#N)F)C(F)(F)F
InChIInChI=1S/C7H2F4N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H
InChIKeyHEIUVFQQRBGAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1516806-30-6) – A Multi-Vector Fluorinated Pyridine Building Block


2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1516806-30-6, molecular formula C₇H₂F₄N₂, molecular weight 190.10 g/mol) is a fluorinated heterocyclic building block belonging to the trifluoromethylpyridine (TFMP) class [1]. Its substitution pattern—a fluorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a carbonitrile group at the 3-position—positions this compound at the intersection of agrochemical and pharmaceutical intermediate chemistry, where TFMP derivatives constitute over 50% of fluorinated pesticides launched in the past two decades and appear in multiple marketed pharmaceuticals [2]. The compound is recognized as a synthetic intermediate with demonstrated utility in preparing diverse biologically active molecules, including TRPV1 antagonists and kinase-targeted agents [3].

Why 2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile Cannot Be Replaced by Common In-Class Analogs


Within the TFMP intermediate family, seemingly minor positional and substituent variations produce large functional divergences. The industrial TFMP supply chain is dominated by 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which together serve as precursors for most commercial β-TFMP agrochemicals [1]. However, these chloro-intermediates lack the nitrile handle at the 3-position required for further diversification via hydrolysis, reduction, or cycloaddition chemistry, and their chloro substituent at the 2-position engages in different reactivity profiles compared with the fluoro substituent [2]. Conversely, analogs such as 5-(trifluoromethyl)nicotinonitrile (CAS 951624-83-2) and 2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1211514-97-4) share the 3-carbonitrile motif but possess different substituents (hydrogen or amino vs. fluoro) at the 2-position, altering their electronic character, hydrogen-bonding capacity, and suitability as drop-in replacements in multi-step synthetic routes . The specific combination of 2-fluoro (electron-withdrawing, non-leaving group), 5-trifluoromethyl (lipophilicity-enhancing, metabolically stable), and 3-carbonitrile (versatile synthetic handle) creates a substitution vector set that common in-class TFMP building blocks do not simultaneously provide.

Quantitative Differentiation Evidence: 2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile vs. Closest Analogs


Physical Form Differentiation: Crystalline Solid vs. Liquid for Improved Weighing Accuracy in Parallel Synthesis

2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile is a solid at ambient temperature, in contrast to its direct precursor analog 2-fluoro-5-(trifluoromethyl)pyridine (CAS 69045-82-5), which is supplied and handled as a liquid (density 1.368 g/mL at 25 °C) . This solid-versus-liquid distinction carries practical consequences for automated parallel synthesis workflows: solid building blocks can be dispensed using automated powder-weighing platforms with typical accuracy of ±0.1 mg, whereas liquid dispensing via automated pipetting systems introduces volumetric errors from viscosity variation, solvent evaporation, and meniscus reading, often at ±2–5% relative error for small volumes . For library synthesis campaigns requiring stoichiometric precision across hundreds of reactions, the solid physical form of the title compound provides a material-handling advantage that the liquid 2-fluoro-5-(trifluoromethyl)pyridine does not offer.

Parallel synthesis Automated weighing Solid dispensing Medicinal chemistry workflow Intermediate handling

Market Demand Alignment: β-TFMP Substitution Pattern Matches the Highest-Volume Isomer Class in Global Agrochemical Supply

The trifluoromethyl group in 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile is positioned at the 5-position of the pyridine ring, corresponding to the β-TFMP isomer class [1]. Global agrochemical demand data for the period 2012–2018 show that β-TFMP intermediates consistently commanded the highest annual production volume among the three TFMP isomer classes (α, β, γ), driven by blockbuster products including fluazinam (fungicide), haloxyfop (herbicide), fluopicolide, and fluopyram [2]. In 2018, total formulated pesticide sales volume incorporating the β-TFMP moiety exceeded those of α-TFMP (dominated by picoxystrobin at ~2,000 tons/year) and γ-TFMP (approximately 500 tons/year combined) [3]. A building block bearing the 5-CF₃ (β) substitution pattern is therefore structurally pre-aligned with the highest-demand isomer class for agrochemical intermediate procurement, whereas analogs with alternative CF₃ positions (e.g., 4-CF₃ or 6-CF₃) address smaller-volume, narrower application segments.

TFMP isomer demand Agrochemical intermediates β-trifluoromethylpyridine Crop protection supply chain Industrial procurement volume

Electronic Modulation via 2-Fluoro Substituent: Enhanced Electrophilic Aromatic Substitution Reactivity vs. 2-Chloro and 2-Amino Analogs

The 2-fluoro substituent in the title compound exerts a strong electron-withdrawing inductive effect (Hammett σₘ = 0.34 for fluorine) while simultaneously donating electron density through resonance (σₚ = −0.07 for fluorine), creating a net electronic profile distinct from 2-chloro (σₘ = 0.37, σₚ = 0.23 — purely withdrawing) and 2-amino (σₘ = −0.16, σₚ = −0.66 — strongly electron-donating) analogs [1]. In the context of the title compound, the 2-fluoro group deactivates the pyridine ring toward electrophilic aromatic substitution to a lesser degree than 2-chloro while providing greater directing control than 2-amino. The adjacent 3-carbonitrile group (σₘ = 0.56) further reinforces the electron-deficient character of the ring, making this compound a uniquely tuned electrophilic scaffold . Reports indicate that the combination of electron-withdrawing groups (fluorine plus trifluoromethyl) on the pyridine ring enhances electrophilic substitution reactivity at the remaining activated positions compared with non-fluorinated or mono-fluorinated analogs [2].

Electrophilic aromatic substitution Fluorine electronic effects Pyridine reactivity Hammett σ constants Synthetic intermediate design

3-Carbonitrile as an Orthogonal Diversification Handle: Access to Carboxylic Acid, Amide, and Heterocycle Products Not Available from Simple TFMP Intermediates

2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile bears a nitrile group at the 3-position that enables direct hydrolysis to the corresponding nicotinic acid derivative or transformation into amides, amidines, tetrazoles, and diverse N-containing heterocycles [1]. By contrast, the dominant industrial TFMP intermediates — 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) — lack this functional handle and require additional synthetic steps to install a carboxyl or carboxyl-derived group at the 3-position [2]. The 3-carbonitrile group provides an orthogonal reaction site that can be functionalized independently of the 2-fluoro substituent, enabling sequential diversification strategies not accessible from non-nitrile analogs. In pharmaceutical research contexts, pyridine-3-carbonitrile derivatives have been employed in TRPV1 antagonist and PI3K inhibitor programs, where the nitrile serves as both a pharmacophoric element and a synthetic entry point [3].

Nitrile hydrolysis Carboxylic acid synthesis Heterocycle formation Click chemistry Multi-step derivatization

High-Value Application Scenarios for 2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1516806-30-6)


Automated Parallel Library Synthesis Requiring Precise Stoichiometric Control of Fluorinated Building Blocks

In medicinal chemistry groups running automated parallel synthesis platforms (e.g., Chemspeed, Symyx, or custom robotic workstations), the solid physical form of 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile supports gravimetric dispensing with milligram-level accuracy, as established in Evidence Item 1 of Section 3. This is particularly advantageous when the compound is used as a scaffold core in library production, where variations in building-block stoichiometry directly affect product distribution and library quality. Solid dispensing eliminates the volumetric errors and solvent-compatibility issues associated with liquid analogs such as 2-fluoro-5-(trifluoromethyl)pyridine, which exhibits a flash point of 32.2 °C and requires additional safety precautions in automated liquid handlers.

Agrochemical Intermediate Development Targeting the β-TFMP Isomer Supply Chain for High-Volume Crop Protection Products

For process chemistry teams developing new agrochemical candidates, the β-TFMP (5-CF₃) substitution pattern of the title compound aligns with the highest-volume isomer class in the global crop protection intermediate market, as quantified in Evidence Item 2. The worldwide demand dominance of β-TFMP intermediates — driven by multi-thousand-ton annual sales of fluazinam, haloxyfop, fluopicolide, and fluopyram — means that building blocks bearing the 5-CF₃ motif benefit from the most mature industrial supply chain. Procurement of this compound for agrochemical lead optimization ensures that any candidate advanced to development can leverage established large-scale manufacturing routes originally developed for 2,5-CTF-derived products, reducing process development risk and time-to-scale. [1]

Synthesis of 2-Fluoro-5-(trifluoromethyl)nicotinic Acid Derivatives via Chemoselective Nitrile Hydrolysis for Pharmaceutical Candidate Optimization

The 3-carbonitrile group in the title compound serves as a direct precursor to 2-fluoro-5-(trifluoromethyl)nicotinic acid and its amide, ester, and heterocycle derivatives through well-established transformations, as detailed in Evidence Item 4. This synthetic route is directly relevant to pharmaceutical programs exploring pyridine-3-carboxylic acid scaffolds as TRPV1 antagonists, kinase inhibitors, or COMT inhibitors. The ability to access the carboxylic acid in a single hydrolysis step — rather than requiring multi-step functionalization of an unsubstituted 3-position as would be necessary with 2,5-CTF — represents a meaningful reduction in synthetic step count, with concomitant improvements in overall yield and cost-efficiency during the lead optimization phase. [2]

Regioselective Electrophilic Functionalization Leveraging the 2-Fluoro Electronic Modulation Profile

As established in Evidence Item 3, the 2-fluoro substituent creates a distinctive electronic environment — strong inductive withdrawal (σₘ = 0.34) combined with resonance donation (σₚ = −0.07) — that differs from both the purely withdrawing 2-chloro and the strongly activating 2-amino profiles. This electronic tuning is exploitable in electrophilic aromatic substitution reactions targeting further functionalization of the pyridine ring. The electron-deficient character of the ring, reinforced by the 3-CN and 5-CF₃ groups, directs incoming electrophiles to the remaining activated position(s) with predictable regiochemistry, while the resonance-donating character of fluorine mitigates over-deactivation. This scenario applies to late-stage diversification in drug discovery campaigns where controlled, predictable reactivity at a specific ring position is critical for generating analog series with systematic structural variation. [3]

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